MC-Val-Cit-PAB-Retapamulin structure and chemical properties
MC-Val-Cit-PAB-Retapamulin structure and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, chemical properties, and underlying mechanisms of the antibody-drug conjugate (ADC) payload, MC-Val-Cit-PAB-Retapamulin. This document is intended for an audience with a strong scientific background in chemistry, pharmacology, and drug development.
Core Structure and Components
MC-Val-Cit-PAB-Retapamulin is a sophisticated drug-linker conjugate designed for targeted delivery to cells, typically cancer cells, via a monoclonal antibody. The conjugate consists of three key components:
-
Retapamulin: The cytotoxic payload, a semi-synthetic derivative of pleuromutilin.
-
MC-Val-Cit-PAB Linker: A protease-cleavable linker system responsible for the conditional release of Retapamulin.
-
Maleimidocaproyl (MC): A functional group that enables conjugation to a monoclonal antibody.
The systematic name for the core linker structure is N-[6-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide.[1]
Below is a detailed breakdown of each component's structure and function.
Retapamulin: The Cytotoxic Payload
Retapamulin is a bacteriostatic antibiotic that inhibits protein synthesis by binding to the 50S subunit of the bacterial ribosome.[2] In the context of an ADC, it is repurposed as a cytotoxic agent. Its mechanism of action involves interfering with the peptidyl transferase center, thereby blocking the formation of active 50S ribosomal subunits and inhibiting protein synthesis, which ultimately leads to cell death.[2][3]
The MC-Val-Cit-PAB Linker: A Conditional Release System
The linker is a critical element that ensures the stability of the ADC in circulation and facilitates the specific release of the payload within the target cell.
-
Val-Cit Dipeptide: This dipeptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[1][4] This enzymatic cleavage is the primary mechanism for the intracellular release of the drug.
-
p-Aminobenzyl (PAB) Spacer: The PAB group acts as a self-immolative spacer. Once the Val-Cit moiety is cleaved by Cathepsin B, a cascade of electronic rearrangements within the PAB group leads to the release of the attached drug, in this case, Retapamulin.[4][5]
-
Maleimidocaproyl (MC) Group: This component provides the reactive handle for conjugating the drug-linker to a monoclonal antibody. The maleimide group specifically reacts with thiol (-SH) groups on cysteine residues of the antibody, forming a stable covalent bond.[1]
Chemical Structure and Properties
The complete chemical structure of MC-Val-Cit-PAB-Retapamulin is a complex assembly of its constituent parts. The precise linkage of the PAB spacer to Retapamulin is crucial for its release mechanism.
Chemical Structure of MC-Val-Cit-PAB-Retapamulin
Caption: Connectivity diagram of MC-Val-Cit-PAB-Retapamulin components.
Physicochemical Properties
Quantitative data for the complete MC-Val-Cit-PAB-Retapamulin conjugate is not extensively published in peer-reviewed literature. However, data for the individual components and the conjugate as a whole from supplier information can be summarized.
| Property | Value | Source |
| MC-Val-Cit-PAB-Retapamulin | ||
| Molecular Formula | C58H86ClN7O10S | [6][7] |
| Molecular Weight | 1108.86 g/mol | [6][7] |
| Appearance | White to off-white solid | [6] |
| Solubility (in vitro) | DMSO: 100 mg/mL (90.18 mM) | [6] |
| Storage | -20°C, sealed, away from moisture and light | [6] |
| Retapamulin | ||
| Molecular Formula | C30H47NO4S | [8] |
| Molecular Weight | 517.8 g/mol | [8] |
| Appearance | Solid | [8] |
| Solubility (water) | 3.94e-04 g/L | [8] |
| MC-Val-Cit-PAB-OH | ||
| Molecular Formula | C28H40N6O7 | [1] |
| Molecular Weight | 572.7 g/mol | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMSO: soluble | [1] |
Mechanism of Action of the ADC
The therapeutic efficacy of an ADC utilizing MC-Val-Cit-PAB-Retapamulin is predicated on a sequence of well-defined events.
Caption: Mechanism of action of a MC-Val-Cit-PAB-Retapamulin ADC.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of MC-Val-Cit-PAB-Retapamulin are proprietary and not publicly available. However, based on general knowledge of ADC chemistry, a plausible workflow can be outlined.
Synthesis of the MC-Val-Cit-PAB Linker
The synthesis of the MC-Val-Cit-PAB linker is a multi-step process. An improved methodology avoids epimerization and proceeds with a good overall yield.[9] A general outline is as follows:
-
Fmoc-protection of L-Citrulline: The synthesis often begins with the protection of the amino group of L-Citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.
-
Coupling with p-Aminobenzyl Alcohol (PABOH): The protected citrulline is then coupled to p-aminobenzyl alcohol.
-
Fmoc-deprotection: The Fmoc group is removed to expose the amino group of citrulline.
-
Dipeptide Formation: The deprotected Cit-PABOH is reacted with Fmoc-protected Valine (Fmoc-Val-OSu) to form the dipeptide linker.[9]
-
Fmoc-deprotection: The Fmoc group on the valine is removed.
-
Coupling with Maleimidocaproic Acid: The free amino group of the valine is then acylated with an activated form of maleimidocaproic acid to yield the final MC-Val-Cit-PAB-OH linker.[10]
Conjugation of Retapamulin to the Linker
The hydroxyl group on the PAB moiety of the linker is activated, often by conversion to a p-nitrophenyl carbonate. This activated linker is then reacted with a suitable functional group on the Retapamulin molecule to form a carbamate linkage.
Antibody-Drug Conjugation Workflow
The conjugation of the MC-Val-Cit-PAB-Retapamulin to a monoclonal antibody typically involves the following steps:
Caption: General workflow for ADC conjugation.
A typical experimental protocol for the conjugation reaction would involve:
-
Antibody Preparation: The monoclonal antibody is prepared in a suitable buffer (e.g., PBS, pH 7.4).
-
Antibody Reduction: Interchain disulfide bonds of the antibody are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The reaction is carefully controlled to achieve the desired drug-to-antibody ratio (DAR).
-
Drug-Linker Solution Preparation: The MC-Val-Cit-PAB-Retapamulin is dissolved in an organic solvent such as DMSO.
-
Conjugation: The drug-linker solution is added to the reduced antibody solution. The maleimide group of the linker reacts with the free thiol groups on the antibody. The reaction is typically incubated at room temperature.
-
Purification: The resulting ADC is purified to remove unreacted drug-linker and other impurities. This is often achieved using size-exclusion chromatography (SEC) or other chromatographic techniques.
-
Characterization: The purified ADC is thoroughly characterized to determine key quality attributes such as the average DAR, purity, and the extent of aggregation.
Signaling Pathways
The primary signaling pathway affected by the released Retapamulin is the protein synthesis pathway within the target cell. By binding to the 50S ribosomal subunit, Retapamulin effectively halts the translation of mRNA into proteins. This disruption of protein synthesis has downstream effects on numerous cellular processes, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of Retapamulin's cytotoxic effect.
Conclusion
MC-Val-Cit-PAB-Retapamulin represents a potent and highly engineered ADC payload. Its design incorporates a clinically utilized antibiotic, Retapamulin, with a well-characterized, protease-cleavable linker system to enable targeted cell killing. The modular nature of its synthesis allows for its conjugation to various monoclonal antibodies, making it a versatile tool in the development of novel ADCs for oncology and other therapeutic areas. Further research into the specific physicochemical properties of the complete conjugate and the optimization of conjugation protocols will be crucial for its successful clinical translation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. brieflands.com [brieflands.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biocompare.com [biocompare.com]
- 8. Retapamulin | C30H47NO4S | CID 6918462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
